molecular formula C8H14O2 B13935037 4,4-Dimethyltetrahydro-2H-pyran-2-carbaldehyde

4,4-Dimethyltetrahydro-2H-pyran-2-carbaldehyde

Cat. No.: B13935037
M. Wt: 142.20 g/mol
InChI Key: RQURZUMVICLLMU-UHFFFAOYSA-N
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Description

4,4-Dimethyltetrahydro-2H-pyran-2-carbaldehyde is an organic compound with the molecular formula C8H14O2 and a molecular weight of 142.2 g/mol It is a derivative of tetrahydropyran, characterized by the presence of two methyl groups at the 4-position and an aldehyde group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-Dimethyltetrahydro-2H-pyran-2-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4,4-dimethyl-1,3-dioxane with a suitable aldehyde precursor in the presence of an acid catalyst. The reaction is carried out under reflux conditions, and the product is purified through distillation or recrystallization .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

4,4-Dimethyltetrahydro-2H-pyran-2-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4,4-Dimethyltetrahydro-2H-pyran-2-carbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block for various chemical reactions.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals, fragrances, and flavoring agents.

Mechanism of Action

The mechanism of action of 4,4-Dimethyltetrahydro-2H-pyran-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The compound may also undergo metabolic transformations, resulting in the formation of active metabolites that exert their effects through different pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4-Dimethyltetrahydro-2H-pyran-2-carbaldehyde is unique due to the presence of both the aldehyde group and the two methyl groups at the 4-position.

Properties

Molecular Formula

C8H14O2

Molecular Weight

142.20 g/mol

IUPAC Name

4,4-dimethyloxane-2-carbaldehyde

InChI

InChI=1S/C8H14O2/c1-8(2)3-4-10-7(5-8)6-9/h6-7H,3-5H2,1-2H3

InChI Key

RQURZUMVICLLMU-UHFFFAOYSA-N

Canonical SMILES

CC1(CCOC(C1)C=O)C

Origin of Product

United States

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